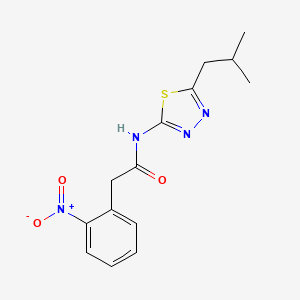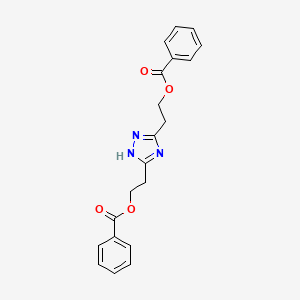![molecular formula C20H22N2O2 B5613989 3-{[benzyl(methyl)amino]methyl}-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5613989.png)
3-{[benzyl(methyl)amino]methyl}-6-methoxy-2-methyl-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinolinol derivatives, including those similar to the compound of interest, often involves complex reactions such as demethyl-cyclization, Mannich reactions, and condensation with various aldehydes. These processes yield a variety of quinolinol derivatives with potential biological activities. For instance, the synthesis of benzofuroquinolines through demethyl-cyclization showcases the intricate steps involved in creating structurally related compounds (Yamaguchi et al., 1989).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is characterized by spectral and analytical methods, revealing intricate details about their chemical nature. For example, reactions of 2-aminobenzohydrazides with Schiff bases lead to the formation of 3-benzylideneamino-4(3H)-quinazolinones, showcasing the diverse structural possibilities within this chemical family (Reddy et al., 1986).
Chemical Reactions and Properties
Quinolinol derivatives undergo various chemical reactions, producing new compounds with distinct properties. For example, the synthesis of quinolino[4,5-bc][1,5]benzoxazepines from reactions with 3,5-di-tert-butyl-1,2-benzoquinone demonstrates the reactivity of quinolinol derivatives and their potential to form new heterocyclic systems (Bang et al., 2009).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The synthesis and analysis of compounds like 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone reveal insights into the physical characteristics of these compounds, including their potential as fluorescent labeling reagents for carboxylic acids (Yamaguchi et al., 1985).
Chemical Properties Analysis
The chemical properties of quinolinol derivatives, such as reactivity, stability, and fluorescence, are influenced by their molecular structure. The novel fluorophore 6-methoxy-4-quinolone, derived from similar compounds, highlights the unique chemical properties of quinolinol derivatives, including strong fluorescence in a wide pH range of aqueous media, showcasing their potential in biomedical analysis (Hirano et al., 2004).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]-6-methoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-18(13-22(2)12-15-7-5-4-6-8-15)20(23)17-11-16(24-3)9-10-19(17)21-14/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQSPWFVDSQFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-ol](/img/structure/B5613913.png)

![(1R*,3S*)-3-ethoxy-7-(quinoxalin-5-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5613921.png)


![N-[(3S*,4R*)-1-glycoloyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5613951.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5613953.png)
![[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino](phenyl)acetic acid](/img/structure/B5613954.png)
![N-((3S*,4R*)-4-(4-methoxyphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-pyrrolidinyl)acetamide](/img/structure/B5613962.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5613979.png)
![3-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5614001.png)
![N-((3S*,4R*)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5614010.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5614014.png)